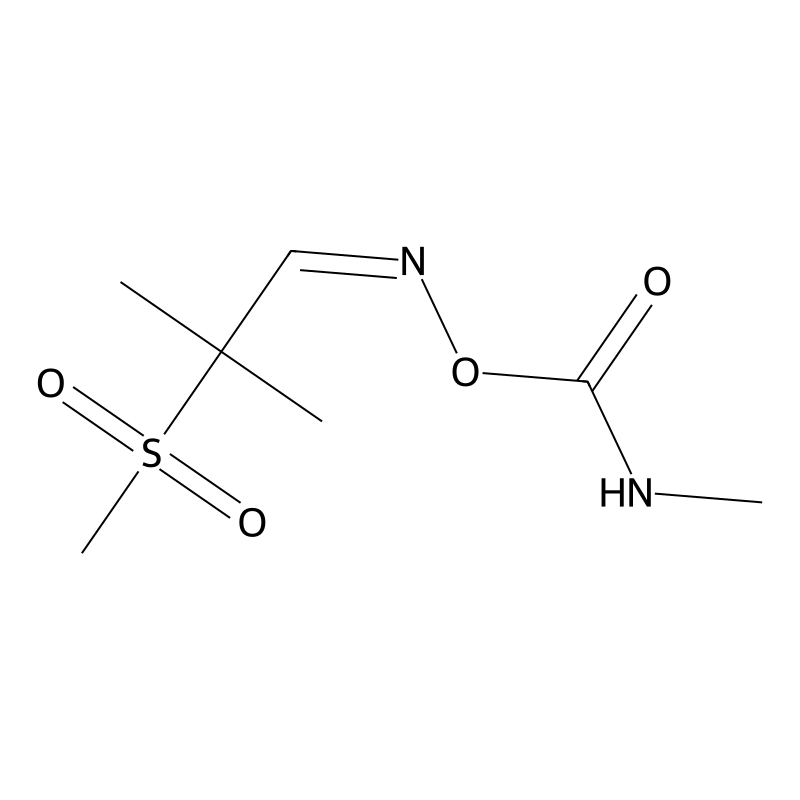Aldoxycarb

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Mode of Action: Understanding how Aldoxycarb kills insects has been valuable for developing new insecticides with different mechanisms of action. Research has shown Aldoxycarb disrupts the nervous system of insects by inhibiting an enzyme called acetylcholinesterase []. This knowledge helps scientists design insecticides that target different aspects of insect biology.
- Environmental Fate: Studying the breakdown and movement of Aldoxycarb in the environment is crucial for assessing potential contamination risks. Research has traced Aldoxycarb's degradation pathway in soil and water, identifying its breakdown products []. This information helps scientists understand the potential for groundwater contamination and develop strategies to mitigate risks associated with similar insecticides.
- Development of Safer Alternatives: Research on Aldoxycarb has informed the development of safer insecticides. By understanding the effectiveness and limitations of Aldoxycarb, scientists can create new insecticides with similar pest control abilities but lower toxicity to humans and non-target organisms [].
Aldoxycarb is a carbamate pesticide with the chemical formula . It is primarily utilized as an insecticide and acaricide, targeting pests in agricultural settings. Aldoxycarb is characterized by its white crystalline appearance and slightly sulfurous odor. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which ultimately disrupts normal nerve function and results in pest mortality .
Aldoxycarb's insecticidal and nematicidal activity is believed to be similar to its parent compound, aldicarb. Both compounds are thought to work by inhibiting acetylcholinesterase, an enzyme essential for proper nerve function in insects and nematodes []. Inhibition of this enzyme disrupts nerve impulses, leading to paralysis and death of the pest.
Aldoxycarb is highly toxic to humans, wildlife, and aquatic organisms [, ]. Exposure can cause a variety of symptoms, including nausea, vomiting, dizziness, and respiratory problems. In severe cases, it can lead to coma and death []. Due to these safety concerns, the use of aldoxycarb is strictly regulated or banned in many countries [].
Here are some specific data points on its hazards:
- Formation of a carbamate intermediate from methyl isocyanate.
- Subsequent reactions with sulfur-containing compounds to introduce the sulfonyl group.
- Purification through crystallization or chromatography to obtain pure aldoxycarb .
Aldoxycarb is predominantly used in agriculture as a pesticide for controlling a wide range of insect pests. Its applications include:
- Crop protection: Effective against various agricultural pests.
- Acaricide: Used for mite control in crops.
- Integrated pest management: Often part of strategies to minimize pest resistance and promote sustainable agriculture practices .
Research indicates that aldoxycarb interacts with several biological systems, notably through its inhibition of acetylcholinesterase. Studies have shown that exposure can lead to acute toxicity symptoms in mammals, emphasizing the need for safety measures during application. Additionally, interactions with other pesticides may enhance or diminish its effectiveness, warranting further investigation into combinatory effects in pest management strategies .
Aldoxycarb shares similarities with other carbamate pesticides but possesses unique features that distinguish it from them. Below is a comparison with selected similar compounds:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Carbaryl | Acetylcholinesterase inhibitor | Broad-spectrum insecticide | |
| Methomyl | Acetylcholinesterase inhibitor | Highly toxic to aquatic organisms | |
| Propoxur | Acetylcholinesterase inhibitor | Used in household pest control |
Aldoxycarb's specificity towards certain pests while minimizing damage to beneficial insects marks its uniqueness among carbamate pesticides. Furthermore, its rapid degradation products may present advantages in terms of environmental impact compared to other longer-lasting compounds .
Purity
Physical Description
White solid; [CAMEO]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H300 (92.68%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Acute Toxic;Environmental Hazard








